molecular formula C33H35NO3 B12040275 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate CAS No. 355433-28-2

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

Katalognummer: B12040275
CAS-Nummer: 355433-28-2
Molekulargewicht: 493.6 g/mol
InChI-Schlüssel: UMDIJHQBVWWPRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group at the 8-position of the quinoline ring can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Attachment of the p-Tolyl and Heptylphenyl Groups: The p-tolyl and heptylphenyl groups can be attached through a series of substitution reactions involving appropriate halogenated precursors and strong bases like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.

Uniqueness

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylate group, in particular, can enhance its solubility and reactivity compared to similar compounds with different functional groups.

Eigenschaften

CAS-Nummer

355433-28-2

Molekularformel

C33H35NO3

Molekulargewicht

493.6 g/mol

IUPAC-Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C33H35NO3/c1-4-5-6-7-8-11-25-15-19-26(20-16-25)30-21-29(28-12-9-10-24(3)32(28)34-30)33(36)37-22-31(35)27-17-13-23(2)14-18-27/h9-10,12-21H,4-8,11,22H2,1-3H3

InChI-Schlüssel

UMDIJHQBVWWPRD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.